molecular formula C16H14ClFN2O2S2 B2762000 (Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 1005712-97-9

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2762000
CAS No.: 1005712-97-9
M. Wt: 384.87
InChI Key: WWSHNUAISOBKPV-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClFN2O2S2 and its molecular weight is 384.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamides. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18ClFN3O2S\text{C}_{19}\text{H}_{18}\text{Cl}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a thiophene ring fused with a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

  • In Vitro Studies :
    • Cell Lines : The compound has been tested against various cancer cell lines, including Hep3B (human hepatocellular carcinoma) and K562 (chronic myelogenous leukemia). It demonstrated significant cytotoxicity with IC50 values in the low micromolar range. For instance, similar thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B cells .
    • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function. Studies indicate that it leads to DNA fragmentation and a decrease in mitochondrial membrane potential, similar to other thiophene derivatives .
  • Structure-Activity Relationship (SAR) :
    • The presence of halogen substituents (such as chlorine and fluorine) on the aromatic rings enhances the anticancer activity. Modifications in the ethoxyethyl side chain have also been shown to affect the potency and selectivity of these compounds against different cancer types .

Other Biological Activities

  • Anti-inflammatory Effects : Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as carbonic anhydrase .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for thiophene derivatives, indicating good oral bioavailability and metabolic stability, which are crucial for therapeutic applications.

Case Studies

Several studies have highlighted the potential of thiophene carboxamide derivatives in cancer treatment:

  • Study 1 : A recent study synthesized a series of thiophene carboxamide derivatives and evaluated their anticancer activity against Hep3B cells. The most active compounds showed significant inhibition of cell proliferation and induced cell cycle arrest at the G2/M phase .
  • Study 2 : Another investigation focused on the interaction of these compounds with tubulin, revealing that they mimic the action of known anticancer agents like Combretastatin A-4 by disrupting microtubule dynamics, which is crucial for cancer cell division .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Thiophene Derivative 1Hep3B5.46Induces apoptosis via caspase activation
Thiophene Derivative 2K56212.58Disrupts mitochondrial function
This compoundVariousLow µM rangeInhibits cell proliferation

Properties

IUPAC Name

5-chloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S2/c1-2-22-8-7-20-11-4-3-10(18)9-13(11)24-16(20)19-15(21)12-5-6-14(17)23-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSHNUAISOBKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.